molecular formula C8H8N2O B1295600 3,4-Dihydro-1H-quinoxalin-2-one CAS No. 59564-59-9

3,4-Dihydro-1H-quinoxalin-2-one

Cat. No. B1295600
M. Wt: 148.16 g/mol
InChI Key: HYTIPJFUWHYQON-UHFFFAOYSA-N
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Patent
US09193728B2

Procedure details

To a solution of o-phenylenediamine (4 g, 37.03 mmol) in DMF (30 mL) was added triethylamine (10.3 mL, 74.06) followed by ethyl-2-bromo acetate (4.53 mL, 40.73 mmol). The reaction was stirred at RT for 16 h and at 80° C. for 3 h. The reaction was monitored by TLC. After completion of reaction, the DMF was removed under vacuum. Water (20 mL) was added to the reaction mixture, which was then extracted with EtOAc (300 mL). The organic layer was dried over sodium sulfate, concentrated under vacuum, and the product recrystallized with DCM/hexane in 1:1 ratio to obtain 2.2 g of desired compound.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
10.3 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
[Compound]
Name
ethyl-2-bromo acetate
Quantity
4.53 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([NH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[NH2:7].C(N([CH2:14][CH3:15])CC)C.CN(C=[O:20])C>>[NH:7]1[C:2]2[C:1](=[CH:6][CH:5]=[CH:4][CH:3]=2)[NH:8][CH2:15][C:14]1=[O:20]

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N
Name
Quantity
10.3 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
30 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
ethyl-2-bromo acetate
Quantity
4.53 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at RT for 16 h and at 80° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of reaction
CUSTOM
Type
CUSTOM
Details
the DMF was removed under vacuum
ADDITION
Type
ADDITION
Details
Water (20 mL) was added to the reaction mixture, which
EXTRACTION
Type
EXTRACTION
Details
was then extracted with EtOAc (300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
the product recrystallized with DCM/hexane in 1:1 ratio

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
N1C(CNC2=CC=CC=C12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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